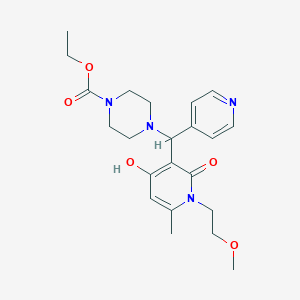
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H30N4O5 and its molecular weight is 430.505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a variety of biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's chemical formula is C20H26N4O4, and it features multiple functional groups including piperazine, pyridine, and hydroxyl moieties. These structural elements are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O4 |
| Molecular Weight | 378.44 g/mol |
| LogP | 0.26760 |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Various studies have reported that derivatives of dihydropyridine and piperazine demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar frameworks have been shown to inhibit bacterial growth effectively.
- Anticancer Properties : Research has highlighted the potential of piperazine derivatives in cancer therapy. Compounds featuring the piperazine moiety have been associated with apoptosis induction in cancer cells, particularly in breast and colon cancers.
- Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s. The mechanism is thought to involve modulation of neurotransmitter systems.
Case Study 1: Antimicrobial Activity
In a study conducted by Wallace et al., various derivatives of piperazine were synthesized and tested for their antimicrobial efficacy. Ethyl 4-hydroxy derivatives displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative used .
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that compounds similar to ethyl 4-hydroxy-piperazine derivatives led to a dose-dependent decrease in cell viability, with IC50 values around 20 µM for breast cancer cells .
Case Study 3: Neuroprotective Potential
In vitro studies assessing the neuroprotective effects of related compounds demonstrated that they could reduce oxidative stress markers in neuronal cells exposed to toxic agents. The mechanism was attributed to the scavenging of free radicals and modulation of apoptotic pathways .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing signaling pathways critical for neuroprotection.
Propiedades
IUPAC Name |
ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-pyridin-4-ylmethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5/c1-4-31-22(29)25-11-9-24(10-12-25)20(17-5-7-23-8-6-17)19-18(27)15-16(2)26(21(19)28)13-14-30-3/h5-8,15,20,27H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLNETHEUOWTRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=NC=C2)C3=C(C=C(N(C3=O)CCOC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














